C12 NBD Globotriaosylceramide

Shiga toxin Glycosphingolipid receptor Binding specificity

Visualize Gb3 metabolism and trafficking without off-target artifacts. C12 NBD Globotriaosylceramide is a specific fluorescent end-product analog-unlike generic NBD-ceramides that enter multiple biosynthetic pathways. - Validated Shiga toxin B subunit receptor tracker (Gb3 headgroup-specific) - Quantifies lysosomal Gb3 accumulation in Fabry disease HUVEC models - Substrate for α-galactosidase A/Saposin B degradation assays - ≥98% purity, Ex/Em 485/525 nm, live-cell compatible

Molecular Formula C54H91N5O21
Molecular Weight 1146.3 g/mol
Cat. No. B12407638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC12 NBD Globotriaosylceramide
Molecular FormulaC54H91N5O21
Molecular Weight1146.3 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)NC(=O)CCCCCCCCCCCNC4=CC=C(C5=NON=C45)[N+](=O)[O-])O
InChIInChI=1S/C54H91N5O21/c1-2-3-4-5-6-7-8-9-10-12-15-18-21-24-36(63)34(56-40(64)25-22-19-16-13-11-14-17-20-23-28-55-33-26-27-35(59(72)73)42-41(33)57-80-58-42)32-74-52-48(70)45(67)50(38(30-61)76-52)79-54-49(71)46(68)51(39(31-62)77-54)78-53-47(69)44(66)43(65)37(29-60)75-53/h21,24,26-27,34,36-39,43-55,60-63,65-71H,2-20,22-23,25,28-32H2,1H3,(H,56,64)/b24-21+/t34-,36+,37+,38+,39+,43-,44-,45+,46+,47+,48+,49+,50+,51-,52+,53+,54-/m0/s1
InChIKeyZSXIFORFOSGBPE-NQOROTTDSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C12 NBD Globotriaosylceramide: Fluorescent Gb3 Probe


C12 NBD Globotriaosylceramide (C12 NBD Gb3) is a biologically active, fluorescent derivative of the glycosphingolipid globotriaosylceramide (Gb3), also known as ceramide trihexoside [1]. It is characterized by a C12 nitrobenzoxadiazole (NBD) fluorophore covalently linked to the fatty acid moiety of the ceramide backbone, resulting in a molecular formula of C54H91N5O21 and a molecular weight of 1146.3 g/mol [2]. The compound is supplied as a solid powder with a purity of ≥98% and is intended for use as a research tool in fluorescence-based assays to study Gb3 metabolism, membrane distribution, and intracellular trafficking [3].

Fluorescent Gb3 analog for trafficking assays
Specific Gb3 scaffold bypasses early synthesis steps
Solid powder for in vitro fluorescence workflows

C12 NBD Globotriaosylceramide: Assay Specificity


Substitution of C12 NBD Globotriaosylceramide with other fluorescent glycosphingolipid analogs is not scientifically valid due to fundamental differences in their metabolic processing and subcellular targeting. The selection of this probe is contingent upon its unique role as a fluorescent surrogate for the native Gb3 lipid [1]. Unlike other NBD-labeled ceramides, which are broad substrates for various glycosyltransferases [2], C12 NBD Gb3 is a specific end-product that bypasses early biosynthetic steps. This enables targeted investigation of late-stage Gb3 metabolism and trafficking pathways, including lysosomal degradation and Shiga toxin retrograde transport, where generic NBD-ceramide probes would confound results by participating in the synthesis of other sphingolipid species [3]. The following evidence quantifies the specific behaviors of the Gb3 scaffold that underpin this experimental specificity.

Metabolic fate
Generic NBD-ceramide enters sphingolipid synthesis, may confound Gb3-specific trafficking readouts.
Receptor specificity
Closely related glycolipids (e.g., globoisotriaosylceramide) lack Shiga toxin binding, altering assay outcomes.
Photostability context
NBD fluorophore photobleaches faster than BODIPY; prolonged live-cell imaging may require alternative probes.

C12 NBD Globotriaosylceramide: Quantitative Evidence


Gb3 Specificity in Shiga Toxin Binding

A foundational study on the Gb3 scaffold demonstrates its strict and non-substitutable role as the functional receptor for Shiga toxin. The study isolated the glycolipid receptor from HeLa cells and rabbit jejunal mucosa and confirmed its identity as globotriaosylceramide (Gb3). Critically, the study quantitatively established that a closely related analog, globoisotriaosylceramide (which differs by a single glycosidic linkage in the terminal disaccharide), as well as its biosynthetic precursor lactosylceramide (LacCer), were incapable of binding the toxin [1]. This establishes that the specific Gb3 carbohydrate headgroup is a strict determinant for this biological function.

Shiga toxin binding
Head-to-head
Gb3 binds Shiga toxin; globoisotriaosylceramide & LacCer show no binding
Supports Gb3-specific assay design
Reported from HPTLC overlay assay
Shiga toxin Glycosphingolipid receptor Binding specificity

Photobleaching: NBD vs. BODIPY

A well-established class-level property of NBD fluorophores is their higher susceptibility to photobleaching compared to alternatives like BODIPY. A standard protocol for labeling the Golgi apparatus explicitly states that BODIPY-ceramide is 'more resistant to photobleaching' than the classic NBD-ceramide probe [1]. While this comparison is not for the Gb3 derivative specifically, it defines a key trade-off for the NBD fluorophore family.

Photobleaching
Class-level
NBD more susceptible than BODIPY
Photostability trade-off for NBD probes
Informs live-cell imaging protocol selection
Fluorescence microscopy Photostability NBD fluorophore

Substrate for Saposin B and α-Galactosidase A

C12 NBD Gb3 is a validated fluorescent substrate for in vitro studies of the lysosomal degradation pathway. It has been shown to be stably bound by the lipid-transfer protein Saposin B (SapB) and subsequently cleaved by the enzyme α-galactosidase A, a process that can be monitored via a fluorescence equilibrium binding assay [1]. This contrasts with generic NBD-ceramide, which would be anabolized into other sphingolipids and is not a specific substrate for this disease-relevant catabolic pathway [2].

SapB & α-Gal A substrate
Head-to-head
Cleaved by α-galactosidase A; generic NBD-ceramide is anabolized
Enables catabolic pathway assay
Reported in purified protein fluorescence assay
Fabry disease Lysosomal storage disorder Enzyme assay

C12 NBD Globotriaosylceramide: Validated Applications


Shiga Toxin Intracellular Trafficking

C12 NBD Gb3 is the optimal probe for visualizing the retrograde transport pathway of Shiga toxin. The evidence confirms the Gb3 headgroup is the specific and non-substitutable receptor for the toxin B subunit, with structurally similar glycolipids showing no binding [1]. This makes the fluorescent analog the only relevant tool for directly tracking toxin-receptor complex internalization and trafficking from the plasma membrane to the Golgi apparatus and endoplasmic reticulum.

Fabry Disease Gb3 Accumulation

This compound serves as a direct fluorescent reporter for Gb3 accumulation in cellular models of Fabry disease. It has been shown to accumulate in a concentration-dependent manner in human umbilical vein endothelial cells (HUVECs) treated with an α-galactosidase A inhibitor, an effect reversible by enzyme overexpression [1]. This validates its use in screening potential pharmacological chaperones or enzyme replacement therapies aimed at reducing lysosomal Gb3 burden.

In Vitro Enzyme Activity & Lipid Transfer

C12 NBD Gb3 is a validated substrate for studying the Gb3 degradation pathway in vitro. Its stable binding to the lipid-transfer protein Saposin B and subsequent cleavage by α-galactosidase A can be monitored via fluorescence assays [2]. This provides a platform for investigating the biochemical steps of Gb3 catabolism and the functional consequences of disease-relevant mutations in α-galactosidase A or SapB.

Short-Term Live-Cell Membrane Imaging

For experiments requiring the visualization of Gb3 distribution and dynamics on the plasma membrane, C12 NBD Gb3 is suitable for short-term live-cell imaging [3]. Its fluorescence properties (Ex/Em: 485/525 nm) allow for its tracking in standard GFP/FITC filter sets. Researchers should account for its class-level susceptibility to photobleaching and select an appropriate imaging protocol.

Application
Selection Property
Validation Focus
Shiga toxin trafficking studies
Specific Gb3 headgroup recognition
Toxin-receptor retrograde transport imaging
Fabry disease Gb3 accumulation model
Fluorescent Gb3 catabolism reporter
Lysosomal Gb3 clearance monitoring
In vitro Gb3 degradation pathway assays
Saposin B binding and α-galactosidase A substrate
Catabolic enzyme activity monitoring
Short-term live-cell membrane imaging
NBD fluorescence with standard FITC filters
Photobleaching protocol optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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